molecular formula C17H15BrN2O2S B2421104 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 865544-29-2

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No. B2421104
CAS RN: 865544-29-2
M. Wt: 391.28
InChI Key: PMLZDOLLVRIJIH-HTXNQAPBSA-N
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Description

The compound “(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry for drug design .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions at the exocyclic double bond .

Scientific Research Applications

Anticonvulsant Properties

  • Quinazolino-benzothiazoles : Compounds similar to (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide have shown significant activity against seizures in experimental models. A study by Ugale et al. (2012) explored the anticonvulsant properties of these compounds, finding that specific derivatives demonstrated substantial efficacy against tonic and clonic seizures without showing neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Antimicrobial and Antifungal Applications

  • Thiazole Derivatives : These compounds have been investigated for their antimicrobial and antifungal properties. For instance, Desai et al. (2013) synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrating significant antibacterial and antifungal activity (Desai et al., 2013).

Photodynamic Therapy for Cancer Treatment

  • Photosensitizing Properties : Certain derivatives have been found useful in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer in PDT (Pişkin et al., 2020).

Antioxidant Properties

  • Bromophenols in Marine Algae : Compounds like 3-bromo-5-hydroxy-4-methoxybenzamide, a derivative of the compound , isolated from marine algae, have shown potent antioxidant activity. Li et al. (2012) investigated these bromophenols for their radical scavenging properties, indicating potential applications in pharmaceutical or food industries (Li et al., 2012).

Herbicidal Activity

  • Synthetic Herbicides : Derivatives of this compound class have been evaluated for their potential as herbicides. Araniti et al. (2014) discovered that certain molecules in this category showed strong phytotoxic effects on plant growth, suggesting their use as synthetic herbicides (Araniti et al., 2014).

Synthesis and Chemical Properties

  • Synthetic Methods and Characterization : Various studies have been conducted to synthesize and characterize compounds within this chemical class. Denisenko et al. (2011) reported on the acylation and reduction processes involved in creating similar compounds, contributing to the understanding of their chemical properties (Denisenko et al., 2011).

Catalysis

  • Catalytic Applications : Ghorbanloo and Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, finding it to be an efficient catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzothiazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities .

Future Directions

The future directions for this compound would depend on its specific biological activity. If it exhibits promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-20-14-9-6-12(18)10-15(14)23-17(20)19-16(21)11-4-7-13(22-2)8-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLZDOLLVRIJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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